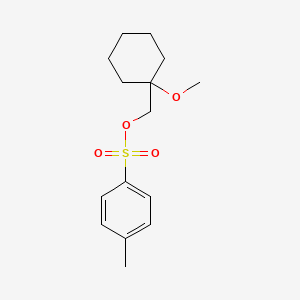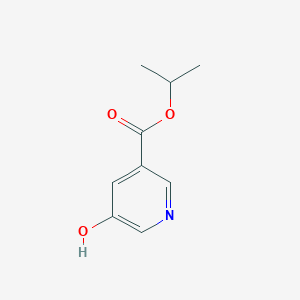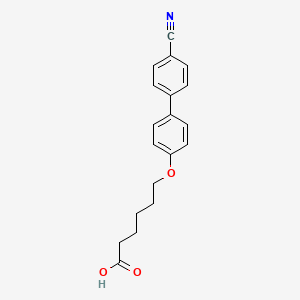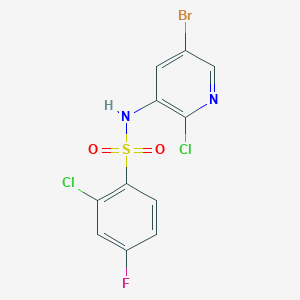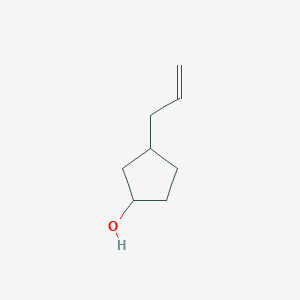
3-(2-Propenyl)-cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Propenyl)-cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with an allyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: 3-(2-Propenyl)-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with allyl bromide, followed by hydrolysis to yield the desired product . Another method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.
化学反応の分析
Types of Reactions: 3-(2-Propenyl)-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Cyclopentanone or cyclopentanol derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentanol derivatives.
科学的研究の応用
3-(2-Propenyl)-cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-(2-Propenyl)-cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The allyl group can participate in reactions that modify the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Cyclopentanol: Similar structure but lacks the allyl group.
Allylcyclopentane: Similar structure but lacks the hydroxyl group.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
3-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h2,7-9H,1,3-6H2 |
InChIキー |
ZSGKITHCXHKYIU-UHFFFAOYSA-N |
正規SMILES |
C=CCC1CCC(C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
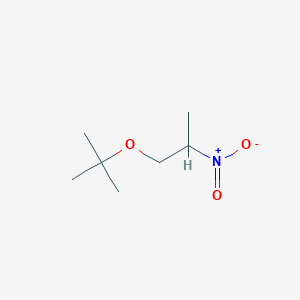

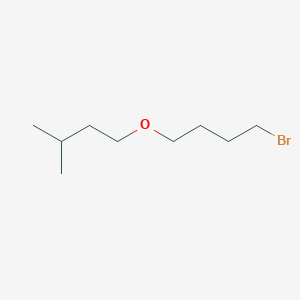
![Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-](/img/structure/B8474054.png)
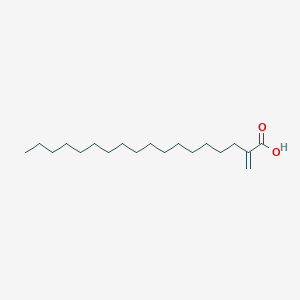

![Imidazo[1,2-a]pyridine,8-fluoro-3-[4-fluoro-3-[(1-methyl-1h-1,2,3-triazol-4-yl)methoxy]phenyl]-7-(trifluoromethyl)-](/img/structure/B8474071.png)
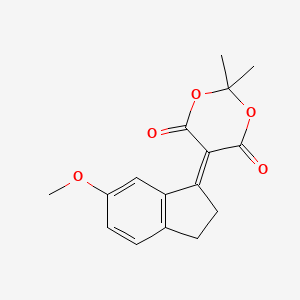
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutan]-3-one](/img/structure/B8474087.png)
